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molecular formula C9H9I3 B3049016 Triiodomesitylene CAS No. 19025-36-6

Triiodomesitylene

Cat. No. B3049016
M. Wt: 497.88 g/mol
InChI Key: UUMJKZVRNPVQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07083516B2

Procedure details

Triiodomesitylene is converted under acetylating conditions in an oxidation reaction with potassium permanganate/acetic anhydride/acetic acid/sulfuric acid into triacetate (yield: 35%). The triacetate is isolated and saponified with potassium carbonate in methanol to tris alcohol (yield: 94%). The tris alcohol is then reacted to form tris aldehyde by Swern oxidation in dimethyl sulfoxide as a solvent in a yield of 67%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium permanganate acetic anhydride acetic acid sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
IC1C(C)=C(I)C(C)=C(I)[C:3]=1[CH3:12].[Mn]([O-])(=O)(=O)=O.[K+].C([O:22][C:23](=[O:25])[CH3:24])(=O)C.[C:26]([OH:29])(=O)[CH3:27].S(=O)(=O)(O)[OH:31]>>[CH3:12][C:3]([CH2:27][C:26]([CH2:24][C:23]([OH:22])=[O:25])=[O:29])=[O:31] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=C(C(=C1C)I)C)I)C
Name
potassium permanganate acetic anhydride acetic acid sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+].C(C)(=O)OC(C)=O.C(C)(=O)O.S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC(=O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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